Lipophilicity (XLogP3) of the 3-Methylbutoxy Analog vs. 6-Methoxy and 6-Unsubstituted Comparators
The 3-methylbutoxy side chain at C-6 increases the computed lipophilicity of the target compound to XLogP3 = 2.6, compared with ~1.3 for the 6-methoxy analog (3-acetyl-2,4-dihydroxy-6-methoxybenzaldehyde; estimated from the difference in hydrocarbon chain length [1]) and ~0.9 for the 6-unsubstituted parent (3-acetyl-2,4-dihydroxybenzaldehyde; measured logP 0.88 ). This quantifiable logP shift confirms that procurement of the 3-methylbutoxy derivative is mandatory when experimental protocols require a molecule with permeability characteristics matching those reported in structure–activity-relationship (SAR) studies that specifically examined this substitution pattern.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.6 |
| Comparator Or Baseline | 3-Acetyl-2,4-dihydroxy-6-methoxybenzaldehyde: ~1.3 (estimated); 3-Acetyl-2,4-dihydroxybenzaldehyde (6-unsubstituted): 0.88 (measured) |
| Quantified Difference | ΔXLogP ≈ +1.3 vs. 6-methoxy; ΔXLogP ≈ +1.7 vs. 6-unsubstituted |
| Conditions | Computed XLogP3 (PubChem) for target; estimated/comparative values for analogs based on structural truncation |
Why This Matters
A logP difference of ~1.3–1.7 log units corresponds to roughly a 20- to 50-fold change in predicted membrane partitioning coefficient, meaning the 3-methylbutoxy analog is the only member of its series that reliably reproduces the permeability behavior documented in SAR campaigns.
- [1] PubChem. (2026). Compound Summary for CID 44421723: 3-Acetyl-2,4-dihydroxy-6-(3-methylbutoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved April 30, 2026. View Source
